molecular formula C27H35N9O18P2S B1231247 N(5)-sulfo-FADH2

N(5)-sulfo-FADH2

Cat. No.: B1231247
M. Wt: 867.6 g/mol
InChI Key: DNHISRBGMCVSPB-UYBVJOGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(5)-sulfo-FADH₂ is a sulfonated derivative of flavin adenine dinucleotide (FADH₂), a critical redox cofactor in cellular respiration and enzymatic reactions. The sulfonate group (-SO₃⁻) is covalently attached to the N5 position of the isoalloxazine ring of FADH₂, a modification that enhances its solubility in aqueous environments compared to the parent compound . While FADH₂ primarily donates electrons to the electron transport chain (ETC) via Complex II (succinate dehydrogenase), N(5)-sulfo-FADH₂ is hypothesized to participate in specialized pathways requiring a more hydrophilic electron carrier, though its exact biological functions remain under investigation.

Properties

Molecular Formula

C27H35N9O18P2S

Molecular Weight

867.6 g/mol

IUPAC Name

10-[(2S,3S,4R)-5-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridine-5-sulfonic acid

InChI

InChI=1S/C27H35N9O18P2S/c1-10-3-12-13(4-11(10)2)36(57(48,49)50)18-24(32-27(43)33-25(18)42)34(12)5-14(37)19(39)15(38)6-51-55(44,45)54-56(46,47)52-7-16-20(40)21(41)26(53-16)35-9-31-17-22(28)29-8-30-23(17)35/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,48,49,50)(H2,32,33,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1

InChI Key

DNHISRBGMCVSPB-UYBVJOGSSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=C(N2C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

FADH₂

  • Structure and Solubility : FADH₂ lacks the sulfonate group, rendering it less polar than N(5)-sulfo-FADH₂. This difference may restrict FADH₂’s mobility in aqueous compartments .
  • Redox Role: FADH₂ transfers electrons to ubiquinone (CoQ) at Complex II of the ETC, yielding 1.5 ATP per molecule in humans.
  • Enzyme Specificity : FADH₂ binds to flavoproteins like succinate dehydrogenase, while N(5)-sulfo-FADH₂ may interact with sulfonate-specific enzymes in niche metabolic contexts.

NADH

NADPH

  • Metabolic Role : NADPH primarily fuels anabolic processes (e.g., fatty acid synthesis) and antioxidant systems, unlike FADH₂ and N(5)-sulfo-FADH₂, which are catabolic cofactors .
  • Structural Distinction : NADPH has an additional phosphate group at the 2′-ribose position, distinguishing it from NADH and conferring specificity for reductases .

Data Tables

Table 1: Comparative Properties of Key Redox Cofactors

Property N(5)-sulfo-FADH₂ FADH₂ NADH NADPH
Redox Potential (mV) -220 (estimated) -219 -320 -320
ATP Yield ~1.0 (hypothetical) 1.5 2.5 N/A (anabolism)
Primary Role Specialized electron transfer ETC (Complex II) ETC (Complex I) Biosynthesis
Solubility High (sulfo group) Moderate High High

Table 2: Enzyme Interactions

Cofactor Associated Enzymes Pathway Example
N(5)-sulfo-FADH₂ Hypothetical sulfonate-specific dehydrogenases Specialized redox reactions
FADH₂ Succinate dehydrogenase, acyl-CoA dehydrogenases Citric acid cycle, β-oxidation
NADH Malate dehydrogenase, Complex I Glycolysis, ETC
NADPH Glucose-6-phosphate dehydrogenase (G6PDH) Pentose phosphate pathway

Research Findings and Hypotheses

  • Stability: The sulfonate group in N(5)-sulfo-FADH₂ may enhance oxidative stability, reducing non-specific reactions compared to FADH₂.
  • Evolutionary Context : Sulfonated flavins are rare in eukaryotes but occur in extremophiles, hinting at adaptive roles in harsh environments.

Its comparison with FADH₂, NADH, and NADPH highlights trade-offs in energy yield, solubility, and enzyme specificity. Further research is needed to elucidate its biological significance and applications in biotechnology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N(5)-sulfo-FADH2
Reactant of Route 2
N(5)-sulfo-FADH2

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